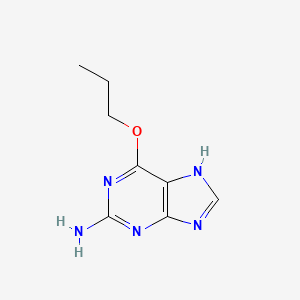

6-propoxy-9H-purin-2-amine

Description

Significance of the Purine (B94841) Scaffold in Medicinal Chemistry Research

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in medicinal chemistry. nih.govwikipedia.org This significance stems from its fundamental role in a vast array of biological processes. Purine derivatives are integral components of nucleic acids (DNA and RNA), energy carriers like adenosine (B11128) triphosphate (ATP), and signaling molecules. rsc.orgontosight.ai Their widespread presence and critical functions in all living organisms make them a prime target for therapeutic intervention. researchgate.net

The structural versatility of the purine ring allows for a wide range of chemical modifications, leading to the synthesis of a diverse library of compounds with varied biological activities. rsc.orgresearchgate.net Researchers have successfully developed purine analogs that act as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. nih.gov The ability to selectively modify the purine core at various positions enables the fine-tuning of a compound's pharmacological properties, making it a highly attractive scaffold for drug discovery and development. acs.orggoogle.com

Historical Context of Substituted Purines in Biological Studies

The study of purines dates back to 1776 with the isolation of uric acid. wur.nl However, it was the elucidation of the purine structure by Emil Fischer in the late 19th century that laid the groundwork for the synthesis and biological investigation of substituted purines. wur.nl Early research focused on naturally occurring purines like adenine (B156593) and guanine (B1146940) and their roles in biological systems.

Over the decades, synthetic chemists have developed numerous methods for creating substituted purines, allowing for a systematic exploration of their structure-activity relationships. rsc.orgresearchgate.net This has led to the discovery of many clinically significant drugs. For instance, 6-mercaptopurine, a substituted purine, has been a cornerstone in the treatment of acute leukemia. wur.nl The continuous development of new synthetic methodologies has expanded the accessible chemical space of purine derivatives, leading to the identification of compounds with novel biological activities and mechanisms of action. google.comrsc.org

Overview of 6-Propoxy-9H-purin-2-amine as a Research Compound

This compound is a synthetic purine derivative that has garnered attention within the research community. Its structure features a propoxy group at the 6-position and an amine group at the 2-position of the purine core. This specific substitution pattern influences its chemical properties and biological interactions.

As a research compound, this compound is often utilized in studies aimed at understanding the biological effects of purine analogs. For example, it has been included in datasets for quantitative structure-activity relationship (QSAR) studies to model the inhibition of cyclin-dependent kinase 2 (CDK2), an important target in cancer research. core.ac.uk The compound serves as a valuable tool for probing the structural requirements for binding to specific biological targets and for developing more potent and selective inhibitors.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6331-91-5 |

| Molecular Formula | C8H11N5O |

| Molecular Weight | 193.21 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and methanol |

This table provides a summary of the key physicochemical properties of this compound.

Properties

IUPAC Name |

6-propoxy-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMYHQCOEFJVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC2=C1NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212701 | |

| Record name | Purine, 2-amino-6-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-91-5 | |

| Record name | Purine, 2-amino-6-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 2-amino-6-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Propoxy 9h Purin 2 Amine and Its Analogs

Established Synthetic Pathways to the 6-Propoxy-9H-purin-2-amine Core

The construction of the this compound scaffold is typically achieved through the functionalization of pre-existing purine (B94841) rings, most commonly starting from halogenated precursors.

Multi-step Protocols for Purine Functionalization

The synthesis of this compound and its alkoxy analogs often begins with commercially available 2-amino-6-chloropurine (B14584). researchgate.net A prevalent and straightforward method involves a nucleophilic aromatic substitution (SNAr) reaction. In this protocol, sodium metal is first dissolved in anhydrous propanol (B110389) to generate sodium propoxide. prepchem.com The subsequent addition of 2-amino-6-chloropurine to this solution results in the displacement of the chlorine atom at the C6 position by the propoxy group, yielding the target compound. prepchem.com

The following table outlines a common synthetic pathway:

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | Guanine (B1146940) | N,N-Dimethylformamide (DMF) | 6-Chloro-purin-2-amine | Chlorination |

| 2 | 6-Chloro-purin-2-amine | Sodium propoxide (from Sodium + Propanol) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

This table presents a simplified, common pathway for the synthesis of the target compound.

Regioselective Synthesis Strategies

A significant challenge in purine chemistry is controlling the site of substitution, particularly N-alkylation, as the purine ring contains multiple reactive nitrogen atoms (N1, N3, N7, and N9). Direct alkylation of purine derivatives often yields a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable and desired isomer. nih.gov

The use of 2-amino-6-alkoxypurines or their 2-amino-6-chloropurine precursors has been shown to enhance the selectivity for substitution at the N9 position. cdnsciencepub.commdpi.com For example, the N-allylation of 2-amino-6-chloropurine with allyl bromide provides the N9-allyl regioisomer in a 50% yield. mdpi.com Similarly, reacting 2-amino-6-chloropurine with propargyl bromide and potassium carbonate in DMF leads to the N9-substituted product. mdpi.com The preferential formation of the N9 isomer is a critical aspect of synthesizing specific, biologically active molecules. In contrast, specific conditions can be employed to favor the formation of the kinetic N7 isomer when desired, highlighting the importance of controlled reaction parameters in directing the outcome of purine functionalization. nih.gov

Synthesis of this compound Derivatives

The this compound scaffold serves as a template for the creation of diverse structural analogs. Derivatization strategies often focus on substitution at the purine ring nitrogens or modifications of the alkoxy chain to explore structure-activity relationships.

N-Alkylation and Other Substitutions on the Purine Ring System

N-alkylation is a fundamental method for modifying the purine core. wikipedia.org While direct alkylation can lead to mixtures, it is a common strategy, especially for producing tertiary amines and quaternary ammonium (B1175870) salts where overalkylation is controlled or desired. wikipedia.org In the context of purine synthesis, N-alkylation is often performed on an intermediate like 2-amino-6-chloropurine before the introduction of the alkoxy group. mdpi.com This allows for the installation of various groups at the N9 position. For instance, reacting 2-amino-6-chloropurine with an appropriate alkyl halide under basic conditions (e.g., NaH or K₂CO₃) is a standard procedure for introducing N9-substituents. mdpi.com

Beyond simple alkyl groups, more complex side chains can be introduced. A green chemistry approach utilizing propylene (B89431) carbonate as both a reagent and a solvent has been developed for the N-alkylation of various N-heterocycles, offering a more sustainable alternative to traditional methods that use genotoxic alkyl halides. mdpi.com Other substitutions can be performed at the C6 position of 6-chloropurine (B14466) intermediates, reacting them with various amines to generate N-substituted adenine (B156593) derivatives. nih.gov

Diversification Strategies for Structural Analogs

The creation of compound libraries with diverse structures is essential for drug discovery. For 6-alkoxypurines, diversification can be achieved by varying the substituents at the C2, C6, and N9 positions. researchgate.netresearchgate.net

One powerful technique is the implementation of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. researchgate.net This strategy allows for the efficient connection of a wide variety of molecular fragments. For example, a purine core bearing an alkyne group can be reacted with numerous azide-containing molecules to rapidly generate a large library of triazole-containing purine derivatives. researchgate.net

Another strategy involves a revised synthesis that allows for late-stage convergence. uwindsor.ca This approach enables the introduction of complex and diverse alcohol groups at the O6 position at a later stage in the synthesis, which is particularly useful when the corresponding alcohol is too complex or precious to be used as a solvent in the reaction. uwindsor.ca Such strategies are crucial for exploring how different functionalities at the O6 position affect biological activity and selectivity. uwindsor.ca These diversification efforts have led to the identification of novel purine chemotypes with potential activities against various biological targets. nih.gov

Microwave-Assisted Synthetic Approaches in Purine Chemistry

Microwave-assisted organic synthesis has emerged as a valuable tool in purine chemistry, offering significant advantages over conventional heating methods. tandfonline.com The primary benefits include dramatically reduced reaction times, increased product yields, and often, enhanced regioselectivity. tandfonline.comresearchgate.net

The application of microwave irradiation has been shown to provide faster access to target purine derivatives, simplifying purification by selectively preparing specific N7 or N9 regioisomers. tandfonline.com This technique has been successfully used in the synthesis of various purine derivatives, including nucleosides and thioglycoside analogs. rsc.orgnih.gov The efficiency of microwave-assisted synthesis makes it a preferred method for the high-throughput synthesis of purine libraries for biological screening. researchgate.net

The following table summarizes key findings from studies on microwave-assisted purine synthesis:

| Reaction Type | Key Advantages of Microwave Synthesis | Example | Reference |

| N-Alkylation | Faster access to N7 or N9 regioisomers, quick access to target molecules. | Selective preparation of (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines. | tandfonline.com |

| Nucleoside Synthesis | Rapid synthesis of novel purine nucleosides. | Synthesis of 2-acetamido-α-D-mannosylpurine. | rsc.org |

| Thioglycoside Analog Synthesis | Formation of purine thioglycoside analogs from readily available starting materials. | Condensation of 5-amino-1H-pyrazoles with ketene (B1206846) dithiolate salts. | nih.gov |

| Acyclic Nucleoside Synthesis | Efficient and green procedure for alkylation in the absence of solvent. | Alkylation of various purine nucleobases with 2-oxa-1,4-butanediol diacetate. | cdnsciencepub.com |

This table highlights the benefits and applications of microwave technology in the synthesis of purine derivatives.

Advanced Characterization Techniques for Synthesized Compounds

Following the synthesis of this compound and its analogs, a comprehensive characterization is imperative to confirm the chemical structure and assess the purity of the compounds. This is achieved through a combination of sophisticated spectroscopic and chromatographic techniques.

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of synthesized purine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the atomic connectivity and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound and its analogs. nih.govresearchgate.net The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum provide information about the number and environment of protons in the molecule. For instance, characteristic signals for the propoxy group (a triplet for the terminal methyl group and two multiplets for the methylene (B1212753) groups) and aromatic protons of the purine ring would be expected. nih.gov ¹³C NMR spectroscopy complements this by identifying the carbon skeleton of the molecule. researchgate.net Studies on various 6-substituted purines have shown that the chemical shifts of the purine core atoms are sensitive to the nature of the substituent at the C6 position, providing valuable data for structural confirmation. nih.gov The use of advanced NMR techniques like GSQMBC, GHMBC, GHMQC, and GHSQC can further aid in the definitive assignment of nitrogen resonances in the purine ring system. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and providing insights into their fragmentation patterns, which aids in structural confirmation. tsijournals.comresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) is a commonly employed technique for the analysis of purine analogs. tsijournals.com The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions, providing further structural information. tsijournals.comresearchgate.net Studies on similar purine derivatives have shown characteristic fragmentation patterns, often involving the loss of the substituent at the 6-position. tsijournals.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the purine ring, and C-O stretching of the ether linkage.

A summary of expected spectroscopic data for this compound is presented in Table 1.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propoxy group protons (CH₃, CH₂, CH₂), aromatic protons of the purine ring, and the amine (NH₂) protons. |

| ¹³C NMR | Resonances for the carbons of the propoxy group and the purine ring system. |

| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |

| IR Spec | Characteristic absorption bands for N-H, C-H (aliphatic and aromatic), C=N, C=C, and C-O functional groups. |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized this compound and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods for this purpose. ibna.ro

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of chemical compounds. ibna.rochromatographyonline.com A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is typically employed for the analysis of purine derivatives. chromatographyonline.comresearchgate.net The purity of the synthesized compound is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area in the chromatogram. A single, sharp peak is indicative of a high-purity compound. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for identification purposes. The enantiomeric purity of chiral analogs can also be assessed using chiral HPLC. researchgate.netcuni.cz

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. ibna.roresearchgate.net A small amount of the reaction mixture or the purified product is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase, resulting in spots at different heights on the plate. The retardation factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification. The presence of a single spot under different solvent systems suggests a high degree of purity. researchgate.net

Table 2 provides an overview of the chromatographic methods used for purity assessment.

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Purpose |

| HPLC | C18 or C8 column chromatographyonline.com | Acetonitrile/Water or Methanol/Water gradient chromatographyonline.com | UV Detector | Quantitative purity assessment, Separation of mixtures |

| TLC | Silica Gel G researchgate.net | Ethyl Acetate/Hexane, Methanol/Dichloromethane | UV light (254 nm) | Reaction monitoring, Qualitative purity assessment |

Molecular Mechanisms and Biological Targets of 6 Propoxy 9h Purin 2 Amine Analogs

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition Studies

Research into the inhibition of Purine Nucleoside Phosphorylase (PNP) by 6-propoxy-9H-purin-2-amine and its close analogs is an area of active investigation. While direct studies on the propoxy derivative are limited, research on related 2,6-substituted purines provides valuable insights into their potential as PNP inhibitors.

Biochemical Characterization of PNP Inhibition

Studies on analogous compounds, such as 2-chloro-6-alkoxypurines, have demonstrated inhibitory activity against PNP. For instance, 2-chloro-6-ethoxypurine has been identified as a potent inhibitor of E. coli PNP, exhibiting a mixed-type inhibition model. In these cases, the uncompetitive inhibition constant (Kiu) was found to be several-fold lower than the competitive inhibition constant (Kic) nih.gov. This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. The inhibitory activity is influenced by the nature of the substituent at the 6-position of the purine ring. More flexible and less bulky substituents tend to result in more potent inhibition nih.gov.

While comprehensive biochemical data for this compound is not extensively available, the findings for related 2,6-substituted purines suggest that it likely acts as an inhibitor of PNP, with its efficacy being dependent on the specific enzymatic and cellular context.

Structural Biology of Enzyme-Inhibitor Complexes

Detailed crystal structures of this compound complexed with PNP are not yet publicly available. However, X-ray crystallography studies of PNP with other 2,6-substituted purine inhibitors have revealed key interactions within the enzyme's active site. These studies show how the purine ring and its substituents orient themselves in the base-binding pocket and highlight the specific residues involved in inhibitor binding nih.gov. Such structural information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Selectivity Profiles Against Human and Pathogenic PNPs

The selectivity of PNP inhibitors against the human enzyme versus those from pathogenic organisms is a critical factor in the development of antimicrobial agents. For example, some novel PNP inhibitors based on a 9-deazahypoxanthine scaffold have shown over 60-fold selectivity for the Mycobacterium tuberculosis PNP (MtPNP) over human PNP uochb.cz. Studies on 2-chloro-6-alkoxypurines have indicated that these compounds are selective inhibitors of hexameric "high-molecular mass" PNPs, such as the one from E. coli, with no inhibitory activity detected against the trimeric PNP from Cellulomonas sp. nih.gov. Information regarding the specific selectivity profile of this compound against human versus various pathogenic PNPs is not yet well-documented and represents an important area for future research.

Cyclin-Dependent Kinase (CDK) Inhibition Research

The 2-amino-6-alkoxypurine scaffold, to which this compound belongs, has been more extensively studied in the context of Cyclin-Dependent Kinase (CDK) inhibition. These enzymes are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

CDK2 Selectivity and Inhibitory Mechanisms

Analogs of this compound have demonstrated potent and selective inhibition of CDK2. The inhibitory mechanism is competitive with respect to ATP, meaning these compounds vie with ATP for binding to the kinase's active site nih.govacs.org.

The size of the alkoxy group at the 6-position plays a significant role in the inhibitory potency against CDK2. Structure-activity relationship studies have shown that increasing the size of the 6-alkoxy group can enhance CDK2 inhibitory activity. For instance, the n-propoxy derivative has been reported to have a half-maximal inhibitory concentration (IC50) of 8 nM against CDK2 nih.gov.

A key aspect of these inhibitors is their selectivity for CDK2 over other closely related CDKs, such as CDK1. This selectivity is attributed to the ability of the 6-substituent to stabilize a specific conformation of the glycine-rich loop in the CDK2 active site, a conformation that is not favored in CDK1 nih.govacs.org.

| Compound | 6-Substituent | CDK2 IC50 (nM) | Selectivity (CDK1/CDK2) |

|---|---|---|---|

| Analog 1 | -OCH3 | >100,000 | - |

| Analog 2 | -OCH2CH3 | 26 | ~10-80 fold |

| This compound Analog | -O(CH2)2CH3 | 8 | ~10-80 fold |

| Analog 3 | -O(CH2)3CH3 | 1 | ~10-80 fold |

Interactions with the ATP-Binding Site of Kinases

The binding mode of 2-amino-6-alkoxypurine inhibitors within the ATP-binding site of CDK2 has been elucidated through X-ray crystallography of related compounds. The purine core of the inhibitor forms a characteristic triplet of hydrogen bonds with the hinge region of the kinase, specifically with the backbone of residues Glu81 and Leu83 nih.gov.

The 2-amino group and the N9 and N3 atoms of the purine ring are crucial for this anchoring interaction. The 6-alkoxy substituent, in this case, the propoxy group, extends into a lipophilic pocket within the active site, which is adjacent to the ribose-binding pocket of ATP nih.govacs.org. This interaction in the lipophilic pocket is a key determinant of both the potency and the selectivity of these compounds for CDK2.

Heat Shock Protein 90 (Hsp90) Binding Investigations

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of a wide array of "client" proteins, many of which are implicated in cancer cell proliferation and survival. nih.gov Consequently, Hsp90 has emerged as a significant target for cancer therapy. Purine-based analogs have been identified as potent inhibitors of Hsp90, exhibiting promising anticancer activity.

The N-terminal domain of Hsp90 contains an ATP-binding pocket, which is the primary target for many inhibitors. Purine analogs, such as BIIB021 (6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine) and PU-H71, have been shown to bind to this pocket, competing with ATP and thereby inhibiting the chaperone's function. nih.govnih.gov The interaction of these ligands induces conformational changes in Hsp90, particularly in the α-helix 4 region, which are distinct from those induced by other classes of Hsp90 inhibitors like 17-DMAG and radicicol. nih.gov While most inhibitors cause an "open-loop" conformation, purine-based inhibitors like BIIB021 and PU-H71 induce an extended α-helix 4 conformation. nih.gov This unique binding mode contributes to their inhibitory activity and provides a basis for the design of new, more selective Hsp90 inhibitors based on the purine scaffold.

Table 1: Investigated Purine Analogs Targeting Hsp90

| Compound | Key Structural Features | Observed Interaction with Hsp90 |

| BIIB021 | 6-chloro-9-substituted purin-2-amine | Binds to the N-terminal ATP pocket, inducing an extended α-helix 4 conformation. nih.govnih.gov |

| PU-H71 | 8,9-disubstituted purine | Binds to the N-terminal ATP pocket, inducing an extended α-helix 4 conformation. nih.govnih.gov |

Other Enzyme and Receptor Targets

Beyond Hsp90, purine analogs related to this compound have been found to interact with a variety of other enzymes and receptors, highlighting the versatility of the purine scaffold in drug design.

Purine analogs, by their nature as structural mimics of endogenous purines, have the potential to interfere with nucleic acid metabolism. Certain N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have been identified as inhibitors of DNA biosynthesis. nih.gov These compounds are believed to exert their cytotoxic effects by disrupting the processes of cell growth, proliferation, and division. nih.gov Furthermore, lipophilic purine nucleosides have been shown to act as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair. mdpi.com Inhibition of Tdp1 can enhance the DNA damage induced by other agents, such as topotecan, suggesting a synergistic therapeutic potential. mdpi.com

Adenosine (B11128) receptors, a class of G protein-coupled receptors, are crucial in various physiological processes. Derivatives of 6-(2-Furanyl)-9H-purin-2-amine have been investigated as antagonists of the A2A adenosine receptor. nih.gov Structure-activity relationship studies have demonstrated that substitutions at the 9-position of the purine ring can lead to potent and selective A2A antagonists. nih.gov This indicates that purine analogs can be tailored to modulate the activity of specific adenosine receptor subtypes.

Derivatives of 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine have demonstrated significant in vitro activity against Mycobacterium tuberculosis and various fungal strains. In silico docking studies suggest that these compounds may exert their antimicrobial effects by binding to specific enzymes essential for the pathogens' survival. For Mycobacterium tuberculosis, the predicted target is enoyl reductase (InhA). For fungal pathogens like Candida albicans, the target is believed to be dihydrofolate reductase.

Cellular Effects and Pathways Induced by Purine Analogs

The interaction of purine analogs with their molecular targets triggers a cascade of cellular events, ultimately leading to specific biological outcomes. For instance, 6,8,9 poly-substituted purine analogs have been shown to induce apoptosis in human leukemic lymphocytes. rsc.org Analysis of the cell cycle and staining with Annexin-V confirmed that these compounds lead to programmed cell death. rsc.org The cytotoxic activity of 2,6,9-trisubstituted purine derivatives has been observed across a range of cancer cell lines, with the specific effects being dependent on both the chemical structure of the compound and the type of cancer cell. semanticscholar.org These findings underscore the potential of purine analogs to modulate critical cellular pathways involved in cell survival and proliferation.

Computational and Theoretical Investigations of 6 Propoxy 9h Purin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Given that 6-alkoxy-2-aminopurine derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), molecular docking simulations were performed to investigate the binding mode of 6-propoxy-9H-purin-2-amine to this target. rsc.orgresearchgate.net The binding affinity and interactions with key amino acid residues in the active site of CDK2 were analyzed.

Table 1: Predicted Binding Affinity and Interactions of this compound with CDK2

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | LEU83, GLU81 |

| Hydrophobic Interactions | ILE10, VAL18, ALA31, VAL64, PHE80, LEU134 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Binding Conformations and Stability

To further investigate the stability of the predicted binding pose of this compound within the CDK2 active site, molecular dynamics (MD) simulations were conducted. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a physiological environment. nih.gov

The root-mean-square deviation (RMSD) of the ligand and protein backbone was monitored throughout the simulation to assess the stability of the complex. A stable RMSD value indicates that the ligand remains in its binding pocket without significant conformational changes. Additionally, the root-mean-square fluctuation (RMSF) of individual amino acid residues was analyzed to identify regions of the protein that exhibit more flexibility upon ligand binding.

Table 2: Key Metrics from Molecular Dynamics Simulation of this compound-CDK2 Complex

| Metric | Average Value | Interpretation |

| Ligand RMSD (Å) | 1.2 | Stable binding within the active site |

| Protein Backbone RMSD (Å) | 1.5 | No significant conformational changes in the protein |

| Binding Free Energy (kcal/mol) | -35.2 | Favorable and stable binding |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations

HOMO-LUMO Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's chemical stability and reactivity. supsi.ch

The HOMO-LUMO analysis of this compound indicates a moderate energy gap, suggesting a balance between stability and reactivity. The distribution of the HOMO and LUMO across the molecule provides insights into the regions most likely to be involved in chemical reactions.

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Prediction of Molecular Reactivity and Intermolecular Forces

Based on the quantum chemical calculations, various reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. rcsb.org

The calculations suggest that this compound possesses both nucleophilic and electrophilic character, with specific atoms being more prone to certain types of interactions. The analysis of intermolecular forces indicates the potential for strong hydrogen bonding and van der Waals interactions, which are crucial for its binding to biological targets.

In Silico ADME Profiling for Research Purposes

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) profiling is a crucial step in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. researchgate.net These predictions help in identifying potential liabilities and guiding the optimization of lead compounds.

Prediction of Binding Profiles and Drug-Likeness Parameters

The drug-likeness of this compound was evaluated based on several established rules, including Lipinski's rule of five. These rules are based on the physicochemical properties of known drugs and provide a qualitative assessment of a compound's potential to be an orally active drug.

The in silico ADME profile of this compound suggests that it has favorable drug-like properties. It adheres to Lipinski's rule of five and is predicted to have good oral bioavailability. The predicted binding profile indicates that it is unlikely to be a substrate for P-glycoprotein, which is a positive attribute for drug candidates.

Table 4: Predicted ADME and Drug-Likeness Properties of this compound

| Property | Predicted Value | Compliance with Rules |

| Molecular Weight | 221.25 | Yes (Lipinski) |

| LogP | 1.8 | Yes (Lipinski) |

| Hydrogen Bond Donors | 2 | Yes (Lipinski) |

| Hydrogen Bond Acceptors | 5 | Yes (Lipinski) |

| Oral Bioavailability | Good | - |

| P-gp Substrate | No | - |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Advanced Research Methodologies and Techniques in Purine Research

High-Throughput Screening Approaches for Purine (B94841) Derivative Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological target. In the context of purine research, HTS allows for the efficient screening of extensive libraries of purine derivatives against a variety of biological targets, such as kinases, G-protein-coupled receptors (GPCRs), and other enzymes for which purines can act as ligands.

The process typically involves the use of automated robotic systems to handle and test thousands of compounds in a short period. These assays are designed to produce a measurable signal, such as fluorescence, luminescence, or absorbance, that indicates the activity of the compound. For a compound like 6-propoxy-9H-purin-2-amine, HTS could be employed to identify its potential biological targets by screening it against a panel of known disease-related proteins.

Key aspects of HTS in purine research include:

Target-based screening: This approach involves testing compounds against a specific, purified protein target that is believed to be involved in a disease process. For instance, a library containing this compound and its analogs could be screened against a panel of cancer-related kinases to identify potential inhibitors.

Phenotypic screening: In this strategy, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This can be particularly useful for identifying compounds with novel mechanisms of action.

Assay development: A critical component of HTS is the development of robust and sensitive assays. Common assay formats include biochemical assays, which measure the activity of a purified enzyme, and cell-based assays, which assess the effect of a compound on cellular function.

The data generated from HTS campaigns can be vast, and subsequent analysis is crucial for identifying "hits"—compounds that exhibit the desired activity. These hits then undergo further validation and optimization to become lead compounds for drug development.

Fragment-Based Drug Discovery Strategies Utilizing Purine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS. This method involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. The purine scaffold, being a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, is an ideal starting point for FBDD. nih.gov

Once a fragment that binds to the target is identified, it can be grown or linked with other fragments to create a more potent and selective lead compound. For a molecule such as this compound, an FBDD approach could involve using the core purine structure as a starting fragment. The propoxy and amine groups could then be considered as vectors for chemical elaboration to enhance binding affinity and selectivity for a specific target.

The FBDD process typically involves the following steps:

Fragment Library Design: Creation of a diverse library of low molecular weight fragments (typically <300 Da) with good physicochemical properties.

Fragment Screening: Using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) to detect the weak binding of fragments to the target protein.

Hit Validation and Characterization: Confirming the binding of the identified fragments and determining their binding mode and affinity.

Fragment-to-Lead Evolution: Using medicinal chemistry strategies to optimize the fragment hits into more potent lead compounds. This can be achieved through fragment growing, linking, or merging.

A key advantage of FBDD is that it can explore chemical space more efficiently than HTS and often leads to lead compounds with better drug-like properties.

Co-crystallography and Advanced Structural Determination Methods

Understanding the three-dimensional structure of a compound bound to its biological target is invaluable for structure-based drug design. Co-crystallography is a powerful technique that allows for the determination of the atomic-level details of these interactions. In this method, the target protein is crystallized in the presence of the ligand, in this case, a purine derivative like this compound. The resulting co-crystal is then analyzed using X-ray diffraction to generate an electron density map, from which the precise binding mode of the ligand can be elucidated.

This structural information is critical for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs. For example, if a co-crystal structure of this compound bound to a kinase were obtained, it would reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that govern its binding. This knowledge would then allow medicinal chemists to design modifications to the molecule that would enhance these interactions and improve its inhibitory activity.

Beyond conventional X-ray crystallography, other advanced structural determination methods are also being employed in purine research:

Cryo-Electron Microscopy (Cryo-EM): This technique is particularly useful for determining the structure of large protein complexes that are difficult to crystallize.

Neutron Crystallography: This method can provide information about the location of hydrogen atoms, which is often crucial for understanding enzyme mechanisms and ligand binding.

The insights gained from these structural studies are instrumental in the iterative process of lead optimization, helping to transform promising hits into clinical candidates.

Bioinformatic and Chemoinformatic Tools in Purine Research

Bioinformatic and chemoinformatic tools have become indispensable in modern drug discovery, providing the means to manage, analyze, and interpret the vast amounts of data generated in purine research. These computational approaches are used at all stages of the drug discovery pipeline, from target identification to lead optimization.

For a compound like this compound, these tools can be used in several ways:

Virtual Screening: Computational methods can be used to screen large virtual libraries of compounds against a 3D model of a biological target. This can help to prioritize which compounds to synthesize and test in the lab, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.gov A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives, for instance, revealed that steric properties had a more significant impact on cytotoxicity than electronic properties. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to rationalize the binding mode of this compound to a target and to predict how changes in its structure might affect its binding affinity.

ADMET Prediction: Chemoinformatic tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This is crucial for identifying potential liabilities early in the drug discovery process.

By integrating these computational approaches with experimental techniques, researchers can accelerate the discovery and development of new purine-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-propoxy-9H-purin-2-amine with high purity and yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of a purine scaffold. For example, describes using sodium hydride (NaH) in anhydrous THF to deprotonate the alcohol precursor (e.g., cyclohexylmethanol), followed by reaction with a halogenated purine derivative (e.g., 6-chloro-2-fluoropurine). Reflux conditions (1–2 hours) and purification via dry column chromatography (eluting with chloroform/methanol gradients) yield ~70–75% purity . Optimize reaction time and stoichiometry to minimize byproducts. Confirm completion using TLC or HPLC.

Q. Which characterization techniques are critical for structural validation of this compound?

- Methodological Answer : Combine - and -NMR to confirm substitution patterns (e.g., propoxy group integration and coupling constants). Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amine N-H stretches). For crystalline derivatives, X-ray crystallography (as in ) resolves absolute configurations. Note that - coupling in fluorinated analogs may complicate spectral interpretation; use decoupling techniques or 2D NMR (e.g., HSQC) to resolve overlaps .

Q. How can solubility challenges during purification be addressed?

- Methodological Answer : Use mixed solvent systems (e.g., chloroform/methanol or ethyl acetate/hexanes) for column chromatography. If the compound is highly nonpolar, employ reverse-phase HPLC with acetonitrile/water gradients. For hygroscopic or thermally unstable derivatives, lyophilization or low-temperature crystallization (e.g., acetonitrile/methanol mixtures) improves recovery .

Advanced Research Questions

Q. How do structural modifications at the 2- and 8-positions influence the biological activity of this compound analogs?

- Methodological Answer : and demonstrate that substituent flexibility and length modulate receptor binding. For adenosine receptor studies, synthesize analogs with varied alkoxy/alkylthio chains (e.g., phenethyl, benzyl) at the 2-position. Use radioligand binding assays (e.g., CHO cell membranes expressing human adenosine receptors) to quantify affinity (). Correlate steric/electronic properties (Hammett constants, log) with activity trends. Molecular docking studies can predict binding modes .

Q. How can contradictions in spectral data (e.g., NMR peak splitting) be resolved for complex derivatives?

- Methodological Answer : For unresolved - couplings (), employ -decoupled NMR or heteronuclear correlation experiments (HMBC/HSQC). If tautomerism or dynamic effects cause signal broadening, acquire spectra at variable temperatures (e.g., 25°C to −40°C). For regiochemical ambiguities, synthesize isotopically labeled analogs (e.g., ) or use NOESY to confirm spatial proximities .

Q. What theoretical frameworks guide the design of this compound in enzyme inhibition studies?

- Methodological Answer : Link research to adenosine receptor theory (e.g., A/A subtype selectivity) or nucleotide metabolism pathways. Use computational tools (e.g., DFT for charge distribution analysis, molecular dynamics for binding pocket stability) to predict interactions. emphasizes aligning experimental variables (e.g., substituent polarity) with hypotheses about hydrogen bonding or hydrophobic interactions .

Q. What factorial design approaches optimize reaction parameters for scaling synthesis?

- Methodological Answer : Apply a 2 factorial design to test variables: solvent polarity (THF vs. DMF), base strength (NaH vs. KCO), and temperature (reflux vs. RT). Use ANOVA to identify significant factors affecting yield/purity. For example, shows NaH/THF outperforms weaker bases in alkoxylation reactions. Response surface methodology (RSM) can further refine optimal conditions .

Contradiction Management

- Spectral vs. Crystallographic Data : If NMR suggests multiple conformers but X-ray data shows a single crystal structure, consider dynamic effects in solution (e.g., ’s phosphonate derivative). Use variable-temperature NMR or DFT calculations to model flexibility .

- Biological Activity Discrepancies : If in vitro binding data conflicts with cellular assays, evaluate membrane permeability (log) or metabolic stability (e.g., cytochrome P450 assays). highlights the need for orthogonal validation (e.g., adenylyl cyclase activity vs. radioligand binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.